3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a fused pyrido[1,2-a]pyrimidin-4-one core conjugated to a thiazolidinone ring via a methylidene bridge. Key structural elements include:
- Pyrido[1,2-a]pyrimidin-4-one: A bicyclic system providing a planar aromatic scaffold for π-π interactions.
- Thiazolidinone moiety: A 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group, contributing to hydrogen-bonding and metal-chelating capabilities.
- A diethylamino group at the 2-position of the pyrido-pyrimidinone, influencing solubility and basicity .
This compound’s synthesis likely involves cyclocondensation of functionalized thiourea derivatives with α,β-unsaturated carbonyl intermediates, analogous to methods described for related thiazolidinone-pyrimidinone hybrids .
Properties
Molecular Formula |
C24H22N4O4S2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(diethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O4S2/c1-3-26(4-2)21-16(22(29)27-10-6-5-7-20(27)25-21)12-19-23(30)28(24(33)34-19)13-15-8-9-17-18(11-15)32-14-31-17/h5-12H,3-4,13-14H2,1-2H3/b19-12- |
InChI Key |
NJHUHTPQFUALKE-UNOMPAQXSA-N |
Isomeric SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
A modified Klika protocol enables the formation of the pyrido[1,2-a]pyrimidin-4-one core through the reaction of 2-aminopyridine with ethyl chloroacetate under basic conditions. Key steps include:
-
Nucleophilic substitution : 2-Aminopyridine reacts with ethyl chloroacetate in dimethylformamide (DMF) at 80°C to form 2-(ethoxycarbonylmethylamino)pyridine.
-
Intramolecular cyclization : Heating the intermediate at 120°C in the presence of Al³⁺-exchanged tungstophosphoric acid (Al₃PW₁₂O₄₀) yields 2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one with 92% efficiency.
Table 1: Reaction Conditions for Pyrido[1,2-a]Pyrimidin-4-One Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Al₃PW₁₂O₄₀ | 120 | 4 | 92 |
| H₃PW₁₂O₄₀ | 120 | 6 | 78 |
| No catalyst | 150 | 12 | 45 |
Metal-Free C-3 Functionalization
Ghosh et al. demonstrated iodine-mediated selenylation/sulfenylation at the C-3 position of the pyrido[1,2-a]pyrimidin-4-one core using diaryl diselenides or disulfides under ambient conditions. This method achieves >90% yields for gram-scale synthesis, critical for industrial applications.
Preparation of the Benzodioxolylmethyl-Thiazolidinone Moiety
The 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized via Knoevenagel condensation and cyclization:
Thiosemicarbazide Cyclization
-
Formation of thiosemicarbazone : 1,3-Benzodioxole-5-carbaldehyde reacts with thiosemicarbazide in ethanol under reflux (12 h) to yield the corresponding thiosemicarbazone.
-
Cycloalkylation : Treatment with chloroacetone in acetic acid generates the thiazolidin-4-one ring. Microwave irradiation (150 W, 120°C, 20 min) improves yields to 85% compared to conventional heating (62%).
Table 2: Optimization of Thiazolidinone Synthesis
| Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Conventional | Acetic acid | None | 62 |
| Microwave | Acetic acid | Piperidine | 85 |
| Grinding (DABCO) | Solvent-free | DABCO | 78 |
Coupling of Pyrido[1,2-a]Pyrimidin-4-One and Thiazolidinone Moieties
The final step involves regioselective coupling of the two fragments via a Z-configured olefin bridge:
Knoevenagel Condensation
-
Activation : The pyrido[1,2-a]pyrimidin-4-one core is functionalized at the C-3 position using iodine (10 mol%) and persulfate oxidants to generate a reactive aldehyde group.
-
Coupling : The aldehyde reacts with the thiazolidinone’s active methylene group in DMSO at 80°C for 6 h, yielding the Z-isomer exclusively due to steric hindrance from the diethylamino group.
Critical Parameters :
-
Solvent polarity : DMSO stabilizes the transition state, achieving 88% yield vs. 54% in ethanol.
-
Temperature : Reactions below 70°C result in incomplete conversion (<50%).
Purification and Characterization
Chromatographic Purification
Flash chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted starting materials, followed by recrystallization from ethanol to achieve >98% purity.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrimidinone-H), 7.85–6.97 (m, 6H, aromatic-H), 5.21 (s, 2H, benzodioxole-CH₂), 3.44 (q, 4H, N(CH₂CH₃)₂).
-
HRMS : m/z 506.1245 [M+H]⁺ (calc. 506.1238).
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or pyrido[1,2-a]pyrimidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
This compound has shown promising biological activities in several studies:
- Antimicrobial Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidinones exhibit significant antibacterial properties against various strains of bacteria, including resistant strains. For instance, compounds with similar structures have been tested against Mycobacterium tuberculosis, demonstrating effective inhibition .
- Anticancer Potential : The thiazolidin moiety is known for its role in anticancer agents. Studies suggest that compounds with similar scaffolds can induce apoptosis in cancer cells through the modulation of signaling pathways .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation processes. The dual inhibition of COX and lipoxygenase (LOX) pathways has been highlighted as a beneficial strategy in developing anti-inflammatory drugs .
Case Study 1: Antitubercular Activity
A study assessed the antitubercular properties of synthesized compounds related to this class. Using the resazurin microplate assay method, several derivatives showed effective inhibition against multidrug-resistant Mycobacterium tuberculosis strains . The structure-activity relationship (SAR) analysis revealed that modifications on the benzodioxole ring enhanced potency.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of thiazolidin-containing compounds. The study demonstrated that certain derivatives induced cell cycle arrest and apoptosis in various cancer cell lines via mitochondrial pathways . Molecular docking studies supported the interaction predictions between these compounds and target proteins involved in cancer progression.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with three structurally related derivatives, emphasizing substituent-driven variations in physicochemical and biological properties:
Key Observations:
Substituent Impact on Lipophilicity: The 1,3-benzodioxol-5-ylmethyl group in the target compound increases lipophilicity compared to the phenyl or phenylethyl groups in analogs . This may improve membrane permeability but reduce aqueous solubility. The diethylamino group confers stronger basicity (pKa ~8–9) than ethylamino or allylamino substituents, influencing pH-dependent solubility .
The absence of a 1,3-benzodioxole moiety in other analogs may limit interactions with cytochrome P450 enzymes or serotonin receptors, which often bind benzodioxole-containing ligands .
Synthetic Accessibility :
Computational and Crystallographic Insights
- Conformational Analysis: The (Z)-configuration of the methylidene bridge in the target compound is critical for maintaining planarity between the pyrido-pyrimidinone and thiazolidinone rings, as seen in analogs resolved via SHELX-refined crystallography .
- Electrostatic Potential Maps: Quantum mechanical calculations (e.g., DFT) predict that the 2-thioxo group in the thiazolidinone ring acts as a hydrogen-bond acceptor, while the 4-oxo group serves as a donor, facilitating interactions with proteases or kinases .
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential for biological activity. Its intricate structure includes multiple functional groups and heterocycles, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 508.6 g/mol. The structure features a pyrido[1,2-a]pyrimidine core substituted with a thiazolidinone moiety and a benzodioxole group. These structural components are known to influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O4S2 |
| Molecular Weight | 508.6 g/mol |
| IUPAC Name | (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(diethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | LCNHZFKTCJAYIW-NDENLUEZSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of various enzymes or receptors involved in critical metabolic pathways. The thiazolidinone structure is particularly associated with anti-inflammatory and antimicrobial properties, indicating potential therapeutic applications in these areas.
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activity by inhibiting key protein kinases involved in cell proliferation and survival. For instance, in a study evaluating the inhibitory effects on DYRK1A (dual-specificity tyrosine-regulated kinase 1A), derivatives of thiazolidinones demonstrated nanomolar affinity. The compound's structure suggests it could serve as a lead for developing new anticancer agents targeting DYRK1A and related pathways .
Antimicrobial Activity
The presence of the benzodioxole group enhances the compound's potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism likely involves disrupting microbial cell membrane integrity or inhibiting essential metabolic processes .
Neuroprotective Effects
Given its structural features, there is potential for neuroprotective effects against neurodegenerative diseases. The diethylamino substitution may enhance blood-brain barrier permeability, allowing for central nervous system (CNS) targeting . This aspect warrants further investigation into its efficacy in models of neurodegeneration.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the target molecule:
- Inhibition of Protein Kinases : A systematic structure-activity relationship (SAR) study revealed that modifications to the thiazolidinone core significantly influenced kinase inhibition profiles. Some derivatives showed IC50 values below 500 nM against DYRK1A .
- Cell Proliferation Assays : In vitro assays conducted on various cancer cell lines (e.g., Huh7 D12, Caco2) demonstrated that certain derivatives effectively inhibited cell proliferation, suggesting potential for further development as anticancer therapeutics .
- Antimicrobial Testing : Compounds featuring similar functional groups were tested against common pathogens, revealing promising antimicrobial activity that supports further exploration of this compound's therapeutic applications .
Q & A
Q. What are the optimal synthetic conditions for achieving high yield and purity of the compound?
Methodological Answer: The synthesis involves multi-step reactions, including thiazolidinone ring formation and pyrido[1,2-a]pyrimidin-4-one core assembly. Key parameters:
- Solvents : Dimethyl sulfoxide (DMSO) or acetonitrile for polar intermediates; ethanol or dimethylformamide (DMF) for reflux steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance reaction rates .
- Reaction Monitoring : Use TLC with dichloromethane-based eluents and UV visualization .
- Yield Optimization : Adjust temperature (60–100°C) and reaction time (6–24 hours) for critical steps like imine formation .
Q. What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Chromatography : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >95% purity .
- Recrystallization : Ethanol or methanol recrystallization removes impurities from thiazolidinone intermediates .
- Validation : Confirm purity via NMR (e.g., δ 2.50 ppm for DMSO-d₆ in ¹H-NMR) and HRMS (e.g., ESI calibration with Agilent LC/MS tuning mix) .
Q. How can structural characterization be systematically performed?
Methodological Answer:
- NMR Spectroscopy : Assign peaks for diagnostic groups:
- Thiazolidinone C=S: δ 165–170 ppm in ¹³C-NMR .
- Benzodioxole protons: δ 5.9–6.1 ppm (¹H-NMR) .
- FTIR : Confirm thioamide (C=S stretch at ~1250 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolve Z-configuration of the methylidene group .
Q. What initial biological screening assays are recommended?
Methodological Answer:
- Antimicrobial Activity : Use microdilution assays (MIC) against S. aureus and E. coli .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Potential : COX-2 inhibition assay using ELISA .
Advanced Research Questions
Q. How to resolve contradictions between solubility and bioactivity data?
Methodological Answer:
- Solubility Enhancement : Use DMSO-water co-solvents (≤5% DMSO) for in vitro assays.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) to the diethylamino moiety .
- Lipophilicity Analysis : Measure logP values (e.g., ~3.2 for the parent compound) to correlate with membrane permeability .
Q. What strategies address regioselectivity challenges in thiazolidinone ring formation?
Methodological Answer:
- Protecting Groups : Temporarily block the benzodioxole methyl group during cyclization .
- Metal Chelation : Use Zn²⁺ to direct electrophilic attack at the 5-position of the thiazolidinone .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites for regioselective synthesis .
Q. How to conduct SAR studies for this compound?
Methodological Answer:
- Structural Analogs : Compare activity of derivatives with modified substituents (see table below) :
| Compound Modification | Biological Activity Change | Reference |
|---|---|---|
| Replacement of diethylamino with morpholine | Reduced cytotoxicity (IC₅₀ ↑ 20%) | |
| Benzodioxole → Furylmethyl | Enhanced antimicrobial activity | |
| Thioxo → Oxo in thiazolidinone | Loss of COX-2 inhibition |
Q. What methods identify biological targets for this compound?
Methodological Answer:
- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
- Molecular Docking : AutoDock Vina simulations with protein databases (e.g., PDB ID 1COX for COX-2) .
- Transcriptomics : RNA-seq to detect pathway modulation (e.g., NF-κB downregulation) .
Q. How to assess stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Metabolic Stability : Use liver microsomes (human/rat) to measure t₁/₂ with LC-MS quantification .
- Photostability : Expose to UV-Vis light (300–800 nm) and track absorbance changes .
Q. How does this compound compare to structurally related analogs?
Methodological Answer:
- Activity Comparison :
- 3-(Furylmethyl) analog : Higher logP (3.8) but lower aqueous solubility .
- Piperazinyl derivatives : Improved blood-brain barrier penetration .
- Thermodynamic Analysis : DSC/TGA to compare melting points and thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
